3-Cyano-7-ethoxycoumarin (CEC) is a synthetic compound frequently employed in biochemical and pharmacological research. [, ] It serves as a widely used probe substrate for studying the activity of cytochrome P450 (CYP) enzymes, crucial for metabolizing numerous drugs and xenobiotics. [, , , ] CEC's significance in scientific research stems from its ability to be metabolized by specific CYP enzymes, yielding a fluorescent product that can be easily quantified. [, , ]
Development of More Sensitive and Selective CYP Probes: While CEC is a valuable tool, there is ongoing research to develop even more sensitive and selective fluorescent probes for specific CYP isoforms. [, ] This could further improve the accuracy and efficiency of CYP activity measurements and drug interaction studies.
Application in Personalized Medicine: Understanding inter-individual variability in CYP enzyme activity is crucial for personalized medicine. [, ] Future research could explore using CEC-based assays to develop personalized drug dosing regimens based on an individual's CYP genotype and metabolic capacity.
3-Cyano-7-ethoxycoumarin is commercially available from various suppliers, including Tocris Bioscience and Sigma-Aldrich, where it is listed under the CAS number 117620-77-6. It is classified as a fluorogenic substrate, specifically designed for use in assays involving cytochrome P450 enzymes, such as CYP1A1 and CYP1A2 .
The synthesis of 3-cyano-7-ethoxycoumarin typically involves the reaction of 7-ethoxycoumarin with appropriate cyanation reagents. One common method employs the use of sodium cyanide in the presence of a suitable catalyst. The reaction parameters often include:
The product can be purified through recrystallization or chromatography techniques to achieve high purity levels suitable for analytical applications .
The molecular formula of 3-cyano-7-ethoxycoumarin is C₁₂H₉N₁O₃, with a molecular weight of approximately 219.20 g/mol. The structure features:
The compound exhibits fluorescence with excitation and emission wavelengths of approximately 408 nm and 455 nm, respectively, making it useful for various spectroscopic applications .
3-Cyano-7-ethoxycoumarin undergoes several chemical reactions, primarily involving biotransformation by cytochrome P450 enzymes. The key reactions include:
These reactions are important for understanding drug metabolism and pharmacokinetics, as they can influence the bioavailability and toxicity of compounds .
The mechanism of action for 3-cyano-7-ethoxycoumarin involves its interaction with cytochrome P450 enzymes. Upon binding to these enzymes, it undergoes oxidative metabolism:
This mechanism allows researchers to monitor enzyme activity in real-time, providing insights into metabolic pathways and enzyme kinetics .
3-Cyano-7-ethoxycoumarin possesses several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in fluorescence-based assays .
3-Cyano-7-ethoxycoumarin has several scientific applications:
3-Cyano-7-ethoxycoumarin (CEC) serves as a fluorogenic probe for cytochrome P450 (CYP450)-dependent monooxygenases. Its mechanism involves CYP450-catalyzed O-deethylation, which converts the non-fluorescent parent compound into the highly fluorescent metabolite 3-cyano-7-hydroxycoumarin (CHC). This reaction occurs at neutral pH, with CHC exhibiting excitation and emission maxima at 408 nm and 450–456 nm, respectively [1] [5]. The kinetic profile of this transformation reveals an apparent Km of 16 µM in rat hepatic microsomes, indicating high affinity for CYP450 enzymes [1]. The fluorescence activation pathway relies on electronic transitions within the coumarin core: Deethylation restores the conjugated π-system of the hydroxycoumarin, enabling intense blue fluorescence. Notably, in intact hepatocytes, CHC undergoes time-dependent conjugation (e.g., glucuronidation), leading to a ≈5% underestimation of enzyme activity due to fluorescence quenching [1].
CEC offers significant advantages over classical CYP450 substrates like 7-ethoxyresorufin:
Table 1: Kinetic Parameters of 3-Cyano-7-ethoxycoumarin vs. Common CYP450 Substrates
Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Key CYP Isoforms | Relative Sensitivity |
---|---|---|---|---|
3-Cyano-7-ethoxycoumarin | 16 | 0.5 (rat control) | CYP1A1, 1A2, 2C9, 2C19 | 50–100× ethoxyresorufin |
7-Ethoxyresorufin | 0.2–0.5 | 0.02–0.05 | CYP1A1 | Reference |
7-Ethoxycoumarin | 20–50 | 1.2 | CYP1A2, 2E1, 2B6, 3A4 | 5–10× ethoxyresorufin |
Continuous fluorometric assays using CEC enable real-time tracking of CYP450 activity without terminating reactions. Key optimizations include:
CEC metabolism varies significantly across human CYP isoforms and genetic variants:
Table 2: Selectivity of 3-Cyano-7-ethoxycoumarin Metabolism Across CYP Isoforms and Variants
CYP Isoform/Variant | Relative Activity | Key Structural Determinants | Clinical/Experimental Relevance |
---|---|---|---|
CYP2C19 (Wild-type) | 100% | Glu216, Asp301 | High metabolic activity |
CYP2C19*24 (R335Q) | 5.8% | Disrupted salt bridges in access channel | Reduced prodrug activation |
CYP1A2 | 85–90% | Hydrophobic active site pocket | Inducible by xenobiotics |
CYP2D6 | <5% | Pro34, Thr107 occlusion | Polymorphism affects 25% of clinical drugs |
Core Compounds Mentioned:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9